molecular formula C16H11Cl2FN2O3S2 B2686212 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898427-40-2

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Katalognummer B2686212
CAS-Nummer: 898427-40-2
Molekulargewicht: 433.29
InChI-Schlüssel: LKWHTUQAMPZFMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Wissenschaftliche Forschungsanwendungen

Sulfonamides and Related Compounds: A Comprehensive Overview

Sulfonamides represent a significant class of compounds with a wide range of applications in medicinal chemistry due to their presence in many clinically used drugs. The primary sulfonamide moiety is a common structural feature in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors. Recent research has expanded the utility of sulfonamides to include novel drugs with significant antitumor activity, such as apricoxib and pazopanib. These advancements highlight the ongoing need for novel sulfonamides targeting specific medical applications, such as selective antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).

Diuretics and Carbonic Anhydrase Inhibitory Action

Benzothiadiazines and high ceiling diuretics containing sulfamoyl moieties have been shown to inhibit carbonic anhydrase (CA) isoforms, contributing to their therapeutic action in obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide CA inhibitors with other agents has been explored to enhance therapeutic activity in cardiovascular diseases and obesity. These findings underline the multifaceted roles of sulfonamides in drug development and their potential for repositioning in new therapeutic areas (Carta & Supuran, 2013).

Antiglaucoma Applications

The use of sulfonamide CA inhibitors in treating glaucoma, a major cause of blindness, has been extensively researched. Sulfonamides with systemic and topical actions have been developed as antiglaucoma agents, reducing intraocular pressure by diminishing bicarbonate formation and aqueous humor secretion. The ongoing search for new CA inhibitors underscores the critical need for innovative treatments for glaucoma (Masini, Carta, Scozzafava, & Supuran, 2013).

Sulfonamide Inhibitors and Their Biological Importance

Sulfonamide compounds, known for their bacteriostatic properties, have also been investigated for their potential in treating a variety of conditions, including cancer, glaucoma, inflammation, and dandruff. The exploration of sulfonamide inhibitors for targets like tyrosine kinase and HIV protease-1 emphasizes the versatility and significance of sulfonamides in developing drugs for multiple diseases (Gulcin & Taslimi, 2018).

Eigenschaften

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O3S2/c17-11-5-6-12(18)15-14(11)21-16(25-15)20-13(22)7-8-26(23,24)10-3-1-9(19)2-4-10/h1-6H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWHTUQAMPZFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.